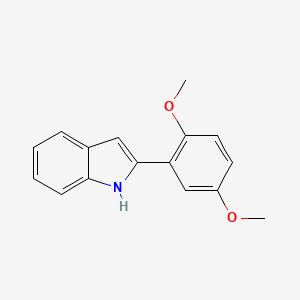
2-(2,5-dimethoxyphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. Unfortunately, specific details about the molecular structure of “2-(2,5-dimethoxyphenyl)-1H-indole” are not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “2-(2,5-dimethoxyphenyl)-1H-indole” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “2-(2,5-dimethoxyphenyl)-1H-indole” are not available in the sources retrieved .Applications De Recherche Scientifique
Heterocycle Synthesis and Cadogan Reaction
The Cadogan reaction, which involves the reduction of o-nitrobiaryls with phosphorous-III reagents, leads to the formation of pyrrole rings. This reaction is a successful route for preparing carbazoles and alkaloids. Additionally, it provides access to higher conjugated systems used in organic electronics. The title compound, 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile, is a side product in this reaction. Mechanistic studies suggest a nitrene intermediate or anionic electrocyclization during the process .
Metabolism and Toxicology Studies
Understanding the metabolism and elimination properties of 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile is essential for assessing its safety and potential toxicity. Researchers investigate its fate in vivo, including its biotransformation pathways and potential metabolites.
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-12-7-8-16(19-2)13(10-12)15-9-11-5-3-4-6-14(11)17-15/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXZQUIXPKHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2549549.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)
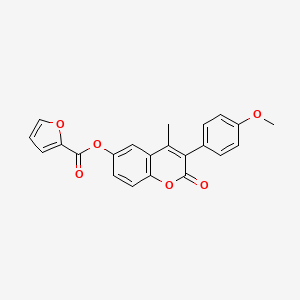

![N-(4-bromo-3-methylphenyl)-2-(7-morpholin-4-yl-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2549555.png)
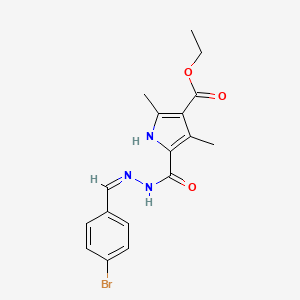
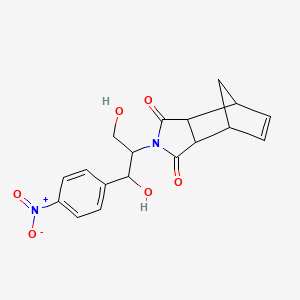
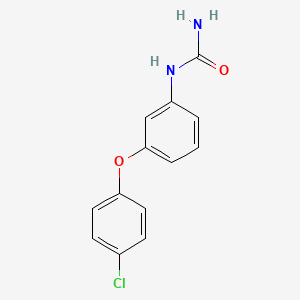
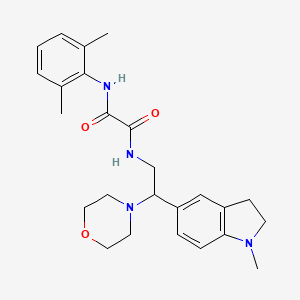
![Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B2549564.png)
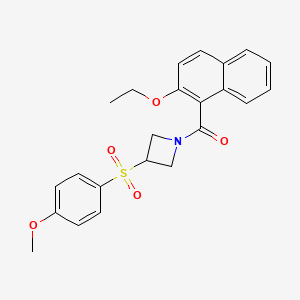
![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)
